![molecular formula C13H9ClN2O2 B584204 7-Amino-2-chlorodibenz[b,f][1,4]oxazepine-11(10H)-one CAS No. 37081-73-5](/img/structure/B584204.png)
7-Amino-2-chlorodibenz[b,f][1,4]oxazepine-11(10H)-one
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Overview
Description
“7-Amino-2-chlorodibenz[b,f][1,4]oxazepine-11(10H)-one” is a chemical compound . It is a derivative of dibenzo[b,f][1,4]oxazepine , a class of compounds that have been studied for their potential applications in various fields .
Synthesis Analysis
The synthesis of dibenzo[b,f][1,4]oxazepine derivatives, such as “this compound”, can be achieved through a divergent synthesis method . This method involves the use of different reaction solvents to control the selectivity of the synthesis . For example, using 1,4-dioxane as the solvent can yield O-substituted pyrimidines, while using dimethyl sulfoxide (DMSO) can yield N-substituted pyrimidines or dibenzo[b,f][1,4]oxazepine derivatives .Molecular Structure Analysis
The molecular structure of “this compound” can be found in databases like PubChem . The molecular formula of this compound is C16H14ClN3O3 .Chemical Reactions Analysis
The synthesis of dibenzo[b,f][1,4]oxazepine derivatives involves key steps such as the S_NAr reaction and Smiles rearrangement . These reactions are part of the divergent synthesis method mentioned earlier .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” can be found in databases like PubChem . For example, the molecular weight of this compound is 331.75 g/mol .Scientific Research Applications
Analgesic Applications and PGE2 Antagonism
7-Amino-2-chlorodibenz[b,f][1,4]oxazepine-11(10H)-one and its derivatives have been explored for their analgesic properties and ability to antagonize Prostaglandin E2 (PGE2). Specifically, compounds like SC-19220, which are structurally related to this compound, have been reported to selectively antagonize the EP1 receptor subtype of PGE2, demonstrating significant antinociceptive activities. The modification of SC-19220 by replacing the acetyl moiety with pyridylpropionyl groups has led to the synthesis of analogs that maintain efficacious analgesic properties and PGE2 antagonism at the EP1 subtype (Hallinan et al., 1993).
Microbial Transformation
The microbial transformation of related dibenzoxazepines has been investigated to obtain new derivatives. Studies involving the transformation of 8-chloro-10,11-dihydrodibenz[b,f][1,4]oxazepine by fungi like Hormodendrum sp. have led to the formation of novel compounds, showcasing the potential of microbial pathways in the diversification and functionalization of this chemical scaffold (Jiu, Mizuba, & Hribar, 1977).
Heterocyclic Chemistry and Synthesis
This compound belongs to a class of compounds that have been extensively studied for their utility in heterocyclic chemistry. These compounds serve as important intermediates in the synthesis of diverse heterocyclic structures. For example, dibenzoxazepines have been utilized in the asymmetric synthesis of α-amino acids, highlighting their significance in medicinal chemistry and drug development processes. The exploration of oxazepines and related heterocycles offers insights into general methods of synthesis and the chemical properties of these compounds, facilitating the discovery of new therapeutic agents (Gagan, 1980).
Pharmacological Exploration
The pharmacological exploration of dibenzoxazepines has also included the study of their anti-inflammatory properties. Compounds related to this compound have been synthesized and evaluated for their potential anti-inflammatory activity. Such research endeavors underscore the therapeutic potential of dibenzoxazepines beyond their analgesic and PGE2 antagonistic properties, opening avenues for the development of novel anti-inflammatory drugs (Stillings et al., 1985).
Future Directions
properties
IUPAC Name |
2-amino-8-chloro-5H-benzo[b][1,4]benzoxazepin-6-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2O2/c14-7-1-4-11-9(5-7)13(17)16-10-3-2-8(15)6-12(10)18-11/h1-6H,15H2,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWRBNELIAJKYDZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)OC3=C(C=C(C=C3)Cl)C(=O)N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70746983 |
Source
|
Record name | 7-Amino-2-chlorodibenzo[b,f][1,4]oxazepin-11(10H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70746983 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
37081-73-5 |
Source
|
Record name | 7-Amino-2-chlorodibenzo[b,f][1,4]oxazepin-11(10H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70746983 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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